Chlorothen

Description

Contextualization within Antihistamine Chemical Scaffolds

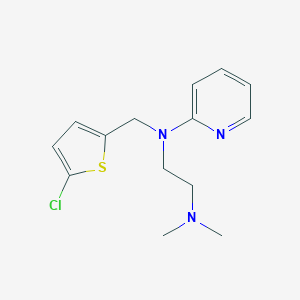

Chlorothen is structurally classified as an ethylenediamine (B42938) derivative. pharmacy180.comdermnetnz.org The ethylenediamine scaffold, characterized by the N-CH₂-CH₂-N linkage, is a foundational structure for a significant class of first-generation H1-antihistamines. chemotechnique.semontclair.edu This core structure provides a flexible backbone that allows for various substitutions, leading to a diverse range of compounds with antihistaminic activity.

In the general structure of ethylenediamine-based antihistamines, the two nitrogen atoms are key. One nitrogen is typically part of a tertiary amine (in the case of this compound, a dimethylamino group), while the other is connected to two aryl or heteroaryl groups. For this compound, these are a 2-pyridyl group and a substituted thienylmethyl group. echemi.com The nature of these aromatic and heterocyclic rings, along with substitutions on them, significantly influences the compound's chemical properties. This compound's structure, featuring a chlorinated thiophene (B33073) ring, distinguishes it from other members of the ethylenediamine class like Tripelennamine or Pyrilamine. pharmacy180.com The development of these compounds often involves modifying the core scaffold to observe changes in chemical behavior and interaction with biological targets. montclair.edu

Historical Trajectories in Chemical Synthesis and Characterization Research

The first synthesis of this compound was reported in 1947 by R.C. Clapp and colleagues. echemi.com The described method involves the condensation of 5-chloro-2-thenyl chloride with N,N-dimethyl-N'-(2-pyridyl)ethylenediamine. This reaction was typically carried out in the presence of a strong base like sodium amide or potassium amide to facilitate the coupling. echemi.com A subsequent patent filed by L.P. Kyrides in 1952 further detailed this synthetic approach. echemi.com

Early characterization of this compound and its salts relied on classical analytical methods. The base compound is a liquid, while its hydrochloride and citrate (B86180) salts are crystalline solids. echemi.com Initial characterization would have included determination of physical constants such as boiling point for the base and melting points for the salts, as well as elemental analysis to confirm the empirical formula. echemi.com

Over time, more advanced analytical techniques have been applied to characterize ethylenediamine-type antihistamines. These methods allow for more detailed structural elucidation and purity assessment. Techniques such as Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) have been utilized for the analysis and characterization of these compounds and their related substances. echemi.com Spectroscopic methods, including Ultraviolet (UV) spectroscopy, were also used early on to characterize the molecule, with a specific UV maximum absorption noted for the citrate salt. echemi.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[(5-chloro-2-thienyl)methyl]-N',N'-dimethyl-N-(2-pyridyl)ethane-1,2-diamine |

| CAS Number | 148-65-2 |

| Molecular Formula | C₁₄H₁₈ClN₃S |

| Molar Mass | 295.83 g·mol⁻¹ |

| Appearance | Colorless Liquid |

| Boiling Point | 155-156 °C at 1.0 mmHg |

Data sourced from multiple references. echemi.com

Table 2: Properties of this compound Salts

| Salt | Molecular Formula | Molecular Weight (g·mol⁻¹) | Melting Point (°C) |

| Hydrochloride | C₁₄H₁₈ClN₃S·HCl | 332.29 | 106-108 |

| Citrate | C₁₄H₁₈ClN₃S·C₆H₈O₇ | 487.95 | 112-116 |

Data sourced from reference echemi.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

N'-[(5-chlorothiophen-2-yl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3S/c1-17(2)9-10-18(14-5-3-4-8-16-14)11-12-6-7-13(15)19-12/h3-8H,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEXSWVTEJHRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(CC1=CC=C(S1)Cl)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3S | |

| Record name | CHLOROTHEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

148-64-1 (citrate) | |

| Record name | Chloropyrilene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5074848 | |

| Record name | Chlorothen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorothen is a colorless liquid. (NTP, 1992) | |

| Record name | CHLOROTHEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

311 to 313 °F at 1 mmHg (NTP, 1992), 155-156 °C @ 1.0 mm Hg | |

| Record name | CHLOROTHEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), Crystals; on heating above mp gradually solidifies & remelts @ 125-140 °C with decomp; mp 112-116 °C; max absorption: 240 nm (e= 390-410, 1%, 1 cm); pH of 1% aq soln 3.9 to 4.1. 1 g dissolves in 35 ml water; practically insol in ether, chloroform, benzene; 1 g dissolves in about 65 ml alcohol /Citrate/ | |

| Record name | CHLOROTHEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

148-65-2 | |

| Record name | CHLOROTHEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20019 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N1-[(5-Chloro-2-thienyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropyrilene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorothen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLOROTHEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6068K376I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

White crystaline powder; practically odorless. MP: 112-116 °C. On further heating solidifies and remelts: 125-140 °C decomposes. Slightly soluble in alcohol and water; practically insoluble in chloroform, ether, and benzene. One percent solution is clear and colorless; pH (1% solution) 3.9-4.1. /Citrate/ | |

| Record name | CHLOROTHEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5183 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Chemical Transformations of Chlorothen

Classical and Contemporary Synthesis Pathways

The synthesis of Chlorothen, a first-generation antihistamine, is rooted in established organic chemistry principles, primarily involving condensation reactions to construct its core structure, followed by strategic salt formation for its isolation and formulation.

Condensation Reactions for Core Structure Elucidation

The primary and most documented method for synthesizing the this compound free base is through a nucleophilic substitution reaction. ncats.ioechemi.com This process involves the condensation of two key precursors: 5-chloro-2-thenyl chloride and N,N-dimethyl-N'-(2-pyridyl)ethylenediamine. ncats.ioechemi.com

The reaction is typically conducted in a non-polar aprotic solvent, such as dry toluene, under an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions with atmospheric moisture and oxygen. A strong base, sodium amide (NaNH₂), is introduced as a catalyst to deprotonate the secondary amine of the ethylenediamine (B42938) derivative, thereby increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the 5-chloro-2-thenyl chloride, displacing the chloride leaving group and forming the crucial carbon-nitrogen bond that defines the this compound molecule.

The reaction requires heating, typically maintained at a temperature of 60–70°C for a duration of 8 to 12 hours to ensure completion. Following the reaction, a workup procedure involving quenching with ice water and extraction with a suitable organic solvent like dichloromethane (B109758) is performed. The final purification of the this compound free base is achieved through recrystallization from ethanol, yielding a product with a purity of 68–72%.

Table 1: Reagents and Conditions for Classical this compound Synthesis

| Reagent/Parameter | Role | Specification |

|---|---|---|

| 5-chloro-2-thenyl chloride | Electrophilic Substrate | Key building block providing the chlorothienyl moiety. |

| N,N-dimethyl-N'-(2-pyridyl)ethylenediamine | Nucleophile | Provides the core ethylenediamine and pyridine (B92270) structures. |

| Sodium Amide (NaNH₂) | Base Catalyst | Deprotonates the amine to facilitate nucleophilic attack. |

| Toluene | Solvent | Anhydrous, non-polar aprotic medium. |

| Temperature | Reaction Parameter | 60–70°C. |

| Reaction Time | Reaction Parameter | 8–12 hours. |

Strategic Salt Formation Techniques

Due to the basic nature of the tertiary amine groups in its structure, this compound can readily form salts with various acids. echemi.comnoaa.gov This is a common strategy in pharmaceutical chemistry to improve properties such as solubility, stability, and ease of handling. The most referenced salts of this compound are the citrate (B86180) and hydrochloride forms. nih.govfda.gov

This compound Citrate: The citrate salt is prepared by dissolving the purified this compound free base in a warm solvent, typically acetone. A solution of citric acid monohydrate, dissolved in the same solvent, is then slowly added. The use of citric acid monohydrate is often preferred to its anhydrous form to prevent issues with residual acidity. A stoichiometric excess of citric acid (e.g., 1.2 equivalents) is used to ensure the reaction goes to completion. Upon cooling the mixture, typically to between 0°C and 5°C, the this compound citrate salt precipitates out of the solution and can be isolated by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum. This method can achieve yields of 85–90%.

This compound Hydrochloride: The hydrochloride salt is another common form, formed by the reaction of the this compound free base with hydrochloric acid. nih.govfda.gov This salt form is noted to be a white, crystalline powder and is freely soluble in water. echemi.com

Table 2: Comparison of this compound Salt Formation

| Parameter | This compound Citrate | This compound Hydrochloride |

|---|---|---|

| Salt-forming Agent | Citric Acid Monohydrate | Hydrochloric Acid nih.gov |

| Solvent | Acetone | Not specified, but aqueous solubility is high. echemi.com |

| Yield | 85–90% | Not specified in available literature. |

| Key Process | Dissolution, acid addition, cooling-induced crystallization. | Acid-base neutralization. |

| Physical Form | Crystalline Solid | White, Crystalline Powder echemi.com |

Advanced Synthetic Approaches and Process Optimization

While classical methods are well-established, research has explored more advanced techniques to optimize the synthesis of this compound and related compounds, focusing on improving reaction times, yields, and sustainability.

Microwave-Assisted Synthesis Investigations

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. youtube.comyoutube.comyoutube.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction times and, in some cases, improved yields compared to conventional heating methods. youtube.comnih.gov

For the synthesis of this compound, recent patent literature indicates that microwave-assisted methods have been applied to the condensation step, reducing the required reaction time from several hours to just 2 hours while achieving a yield of 75%. This represents a significant process optimization. The general principle involves the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to rapid and uniform heating that is difficult to achieve with conventional oil baths. youtube.com This approach is particularly effective for reactions like the N-alkylation involved in this compound synthesis. youtube.com

Table 3: Conventional vs. Microwave-Assisted Synthesis of this compound

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 8–12 hours | ~2 hours |

| Yield | 68–72% | ~75% |

| Heating Method | External (e.g., oil bath) | Internal, direct irradiation |

| Efficiency | Slower, less energy-efficient | Faster, more energy-efficient youtube.com |

Enzymatic Resolution Methodologies for Enantiomer Isolation

Enzymatic resolution is a technique used to separate enantiomers of a chiral compound. However, an analysis of the chemical structure of this compound, N'-[(5-chloro-2-thienyl)methyl]-N,N-dimethyl-N'-(2-pyridyl)ethane-1,2-diamine, reveals that it is an achiral molecule. ncats.iofda.govwikipedia.org It does not possess any stereocenters. Therefore, the concept of enantiomer isolation is not applicable to this compound, and this subsection of synthetic methodology is irrelevant to its specific chemistry.

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of this compound is dictated by its constituent functional groups: a tertiary aminopyridine, a tertiary aliphatic amine, and a chlorothiophene moiety. echemi.comnoaa.gov

As a compound containing basic nitrogen atoms, this compound readily reacts with acids to form salts, as discussed in section 2.1.2. noaa.gov The molecule is also classified as an organosulfide. Organosulfides can be incompatible with strong reducing agents and may liberate hydrogen sulfide (B99878) upon reaction with a strong acid. echemi.comnoaa.gov

Further chemical transformations can be envisioned for the synthesis of derivatives. One source suggests that this compound citrate can undergo a variety of reactions:

Oxidation: The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation by agents like potassium permanganate (B83412) or hydrogen peroxide, which could lead to the formation of the corresponding sulfoxides or sulfones.

Reduction: The use of strong reducing agents such as lithium aluminum hydride could potentially reduce parts of the heterocyclic rings, though specific outcomes would depend heavily on reaction conditions.

Substitution: The aromatic rings (pyridine and thiophene) could undergo further electrophilic substitution reactions, though the existing substituents would direct the position of any new functional groups. The chlorine atom on the thiophene ring could also potentially be replaced via nucleophilic aromatic substitution under specific conditions.

The secondary amine precursor to this compound, N,N-dimethyl-N'-(2-pyridyl)ethylenediamine, is synthesized via an N-alkylation reaction. The reactivity of the final this compound molecule, which contains a tertiary amine resulting from this alkylation, allows for further derivatization. For instance, quaternization of the tertiary amine nitrogens with an alkyl halide would produce a quaternary ammonium (B1175870) salt, altering the compound's physical and biological properties.

Oxidation Reactions and Resultant Product Characterization

The oxidation of this compound can theoretically occur at several positions, primarily at the nitrogen atoms of the ethylenediamine and pyridine moieties, and the sulfur atom of the thiophene ring. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the metabolic pathways of structurally related ethylenediamine and ethanolamine-type antihistamines provide insights into its likely oxidative transformations. pharmacy180.comnih.gov

Metabolic studies on similar first-generation antihistamines, such as diphenhydramine, have shown that N-oxidation of the tertiary amine in the ethylenediamine chain is a common metabolic route, leading to the formation of the corresponding N-oxide. nih.gov Another observed metabolic transformation is N-demethylation, which can be followed by deamination. pharmacy180.com It is plausible that this compound undergoes similar enzymatic oxidation in biological systems.

Furthermore, the sulfur atom in the thiophene ring is a potential site for oxidation, which could lead to the formation of a sulfoxide (B87167) or a sulfone under controlled chemical oxidation conditions. The pyridine ring nitrogen can also be oxidized to an N-oxide.

Table 1: Potential Oxidation Products of this compound and Methods for Their Characterization

| Potential Product | Method of Characterization | Expected Spectroscopic Data |

| This compound N-oxide | Mass Spectrometry, NMR Spectroscopy | Increase in molecular weight by 16 amu; characteristic shifts in 1H and 13C NMR signals adjacent to the N-oxide group. |

| N-desmethyl-Chlorothen | Mass Spectrometry, NMR Spectroscopy | Decrease in molecular weight by 14 amu; disappearance of one N-methyl signal in NMR. |

| This compound S-oxide | Mass Spectrometry, NMR Spectroscopy, IR Spectroscopy | Increase in molecular weight by 16 amu; characteristic S=O stretching band in IR spectrum. |

Note: This table is illustrative and based on the expected reactivity of the functional groups present in this compound.

Reduction Reactions and Amination/Alcohol Formation

The reduction of this compound would likely target the thiophene and pyridine rings. Catalytic hydrogenation, for example, could potentially reduce the double bonds in these aromatic systems, leading to saturated heterocyclic rings. However, such reactions would significantly alter the electronic and conformational properties of the molecule and are not commonly reported for this class of antihistamines.

A more synthetically relevant transformation is reductive amination. While there are no specific studies on the reductive amination of this compound itself, this reaction is a cornerstone in the synthesis of many amine-containing pharmaceuticals. In the context of this compound analogues, reductive amination could be employed to introduce different substituents on the ethylenediamine nitrogen. For instance, a precursor to this compound could be synthesized via reductive amination of a suitable aldehyde or ketone with an appropriately substituted amine.

The cleavage of the C-N bonds in the ethylenediamine chain is another potential reductive pathway, though this would lead to the breakdown of the molecule. researchgate.net The formation of alcohols from this compound is not a direct reduction pathway but could be envisioned through multi-step synthetic modifications.

Nucleophilic and Electrophilic Substitution Investigations

The chemical structure of this compound offers several sites for both nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution:

The 2-chloropyridine (B119429) moiety is a key site for nucleophilic aromatic substitution. The chlorine atom can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates. This reactivity is well-documented for 2-halopyridines and is a common strategy for the synthesis of substituted pyridines. nih.gov The synthesis of this compound itself involves a nucleophilic substitution reaction where 2-chloropyridine is reacted with N,N-dimethyl-N'-(5-chloro-2-thenyl)ethylenediamine.

Electrophilic Substitution:

The thiophene ring in this compound is susceptible to electrophilic aromatic substitution. Thiophene is known to be more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the 2- and 5-positions. Since the 2-position is already substituted in this compound, electrophilic attack would be expected to occur at the 5-position if it were not for the existing chloro-substituent. However, with the 5-position chlorinated, further electrophilic substitution on the thiophene ring would be directed by the existing substituents. Halogenation of substituted thiophenes is a well-studied reaction and provides a precedent for such transformations. nih.gov

Table 2: Potential Substitution Reactions on the this compound Scaffold

| Reaction Type | Reagent/Conditions | Potential Product |

| Nucleophilic Substitution | Secondary amine, base | 2-amino substituted pyridine analogue |

| Electrophilic Halogenation | Br2, Lewis acid | Brominated thiophene analogue |

| Nitration | HNO3/H2SO4 | Nitrated thiophene analogue |

Note: This table presents hypothetical reactions based on the known reactivity of the heterocyclic components of this compound.

Industrial-Scale Synthesis Considerations in Academic Contexts

The industrial production of a pharmaceutical like this compound involves considerations beyond the laboratory-scale synthesis, focusing on efficiency, cost-effectiveness, and environmental impact.

Batch versus Continuous Processing Studies

The synthesis of pharmaceuticals has traditionally been dominated by batch processing, where reactions are carried out in discrete steps in large vessels. This method offers flexibility and is well-suited for multi-step syntheses.

In contrast, continuous flow chemistry has emerged as a more efficient and safer alternative for many chemical processes. In a continuous process, reactants are continuously fed into a reactor, and the product is continuously removed. This approach can lead to better process control, improved heat and mass transfer, higher yields, and reduced waste. For the synthesis of heterocyclic compounds, which are common in pharmaceuticals, continuous flow methods are being increasingly explored.

While specific comparative studies for this compound are not available, the general advantages of continuous processing for pharmaceutical manufacturing are well-recognized.

Table 3: Comparison of Batch and Continuous Processing for Pharmaceutical Synthesis

| Feature | Batch Processing | Continuous Processing |

| Scalability | Requires larger reactors | Achieved by longer run times |

| Process Control | More challenging to maintain uniformity | Precise control over parameters |

| Safety | Higher risk with large volumes of hazardous materials | Smaller reaction volumes, inherently safer |

| Efficiency | Can have significant downtime between batches | Higher throughput, less downtime |

| Product Quality | Potential for batch-to-batch variability | More consistent product quality |

Waste Stream Management and Byproduct Neutralization Strategies

The synthesis of this compound, like any chemical process, generates waste streams and byproducts that must be managed responsibly. The primary synthesis involves a condensation reaction that produces hydrochloride salts as byproducts. These acidic byproducts need to be neutralized, typically with a base, before disposal.

The waste stream will also contain residual solvents, unreacted starting materials, and potentially other byproducts from side reactions. A comprehensive waste management strategy would involve:

Solvent Recovery and Recycling: Where feasible, solvents should be recovered and purified for reuse to minimize waste and reduce costs.

Byproduct Neutralization: Acidic or basic byproducts must be neutralized to a safe pH before being sent to wastewater treatment.

Treatment of Aqueous Waste: The aqueous waste stream may contain organic compounds and salts. Biological treatment or advanced oxidation processes might be necessary to reduce the chemical oxygen demand (COD) before discharge.

Solid Waste Disposal: Any solid byproducts or waste from purification steps must be disposed of in accordance with environmental regulations.

Developing greener synthetic routes that minimize the formation of byproducts and the use of hazardous solvents is a key area of academic research with direct implications for the industrial-scale synthesis of pharmaceuticals like this compound.

Molecular Interactions and Biochemical Mechanisms of Chlorothen

H1 Receptor Antagonism at the Molecular Level

Chlorothen, like other classic first-generation antihistamines, exerts its primary therapeutic effect by acting as an antagonist, or more accurately, an inverse agonist, at the histamine H1 receptor. This interaction occurs at a molecular level, preventing histamine from binding to the receptor and initiating the cascade of cellular events that lead to allergic symptoms.

Ligand-Receptor Binding Kinetics and Affinity Studies

The interaction between a ligand like this compound and its receptor is defined by its binding affinity and kinetics. Affinity, often expressed as the dissociation constant (K_d) or the inhibition constant (K_i), represents the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower K_i value indicates a higher binding affinity. The kinetics of the interaction are described by the association rate constant (k_on) and the dissociation rate constant (k_off). These parameters determine how quickly the drug binds to the receptor and how long the drug-receptor complex remains intact.

Table 1: Binding Affinity of Chlorpheniramine for the Histamine H1 Receptor This interactive table provides data on the binding affinity of the representative compound.

| Compound | Receptor | Affinity Metric | Value (nM) |

|---|---|---|---|

| (+)-Chlorpheniramine | Histamine H1 | Apparent K_i | 30.3 |

This high affinity underscores the compound's potent ability to compete with histamine for binding to the H1 receptor.

Investigation of H1 Receptor Selectivity and Specificity

An essential aspect of a drug's biochemical profile is its selectivity—the degree to which it binds to its intended target versus other receptors. First-generation antihistamines, including this compound, are known to be non-selective. They exhibit significant affinity for other types of receptors, most notably muscarinic acetylcholine receptors, which leads to their characteristic anticholinergic effects.

Research has shown that chlorpheniramine binds to all five subtypes of human muscarinic cholinergic receptors (m1-m5) without significant discrimination between them nih.gov. This lack of selectivity is a key differentiator from second-generation antihistamines, which are designed to be more specific for the H1 receptor. In addition to its antihistaminic and anticholinergic activity, chlorpheniramine has also been shown to function as a serotonin-norepinephrine reuptake inhibitor uniwa.gr.

Table 2: Comparative Receptor Activity of Chlorpheniramine This interactive table compares the potency of the representative compound at different receptor types.

| Receptor Target | Metric | Potency |

|---|---|---|

| Histamine H1 | Antagonism | High |

| Muscarinic Cholinergic | Antagonism (pA2 value) | 6.1 (moderate) nih.gov |

| Serotonin/Norepinephrine Transporters | Reuptake Inhibition | Active uniwa.gr |

Modulation of Histamine-Mediated Cellular Responses in In Vitro Models

The functional consequence of H1 receptor antagonism can be observed directly in in-vitro cellular models. When histamine binds to H1 receptors on target cells, it triggers specific responses. This compound and its analogs block these responses.

One key study demonstrated that histamine downregulates the expression of Aquaporin 5 (AQP5), a water channel protein in human nasal epithelial cells, through the activation of the NF-κB pathway medsci.orgnih.gov. Treatment with chlorpheniramine was shown to reverse this histamine-induced effect, restoring AQP5 expression by suppressing NF-κB activation medsci.orgnih.gov. This provides a clear molecular mechanism for how the drug can modulate cellular function beyond simple receptor blockade.

In another model related to cellular immunity, histamine can suppress lymphocyte responses, such as the production of migration inhibitory factor (MIF). Studies have shown that H1 receptor antagonists like chlorpheniramine can partially reverse this histamine-induced inhibition, demonstrating the drug's ability to modulate immune cell responses in vitro nih.gov.

Exploration of Other Biochemical Interaction Profiles

Beyond its primary interaction with the H1 receptor, the broader biochemical profile of this compound is characterized by its effects on other molecular targets and pathways.

Characterization of Anticholinergic Properties in Model Systems

The anticholinergic activity of first-generation antihistamines is a well-documented property resulting from their binding to muscarinic receptors. This activity has been quantitatively characterized in various model systems.

An in-vitro study using human nasal mucosal explants assessed the anticholinergic potency of chlorpheniramine by measuring its ability to inhibit methacholine-induced glandular secretion. The study determined the effective dose for 50% inhibition (ED50) and compared it to the classic anticholinergic drug, Atropine. The results showed that chlorpheniramine and the related compound brompheniramine are equipotent as anticholinergic agents, though significantly less potent than atropine nih.gov.

Theoretical and Experimental Enzymatic Interactions of this compound

The biotransformation of xenobiotics, including pharmaceutical compounds like this compound, is a complex process primarily facilitated by enzymatic activity. The derivatization of this compound and its subsequent effects on biological systems are intrinsically linked to its interactions with various enzymes. This section explores the enzymatic pathways likely involved in the metabolism of this compound and investigates the compound's potential effects on enzyme activity within biological models, drawing inferences from related first-generation antihistamines due to the limited direct research on this compound itself.

Enzymatic Pathways in Compound Derivatization

The metabolic fate of this compound, a first-generation ethylenediamine (B42938) antihistamine, is presumed to be governed by the cytochrome P450 (CYP450) superfamily of enzymes, which are predominantly located in the liver. youtube.com These enzymes are crucial for the Phase I metabolism of a vast array of drugs. mdpi.com For antihistamines of the same class, key metabolic transformations include N-demethylation and hydroxylation, processes catalyzed by specific CYP450 isoforms. nih.gov

Although direct studies on this compound's metabolism are not extensively available, the metabolic pathways of structurally similar first-generation antihistamines, such as diphenhydramine, have been elucidated and can serve as a predictive model. The N-demethylation of diphenhydramine is a primary metabolic route, and research has identified the specific CYP450 isozymes responsible for this reaction. nih.gov It is highly probable that this compound undergoes a similar enzymatic process.

The primary enzymatic reactions anticipated in the derivatization of this compound are:

N-demethylation: This reaction involves the removal of a methyl group from the tertiary amine of the ethylenediamine side chain. This is a common metabolic pathway for many drugs containing a dimethylamino group.

Hydroxylation: This process involves the addition of a hydroxyl group to the aromatic rings (the chlorothienyl or pyridyl group) of the this compound molecule, increasing its water solubility and facilitating its excretion.

Based on studies of analogous compounds, the following CYP450 isoenzymes are the most probable catalysts for this compound metabolism:

| Enzyme Family | Probable Isoenzyme(s) | Primary Metabolic Reaction |

| Cytochrome P450 | CYP2D6 | High-affinity N-demethylation |

| CYP1A2 | Low-affinity N-demethylation | |

| CYP2C9 | Low-affinity N-demethylation | |

| CYP2C19 | Low-affinity N-demethylation |

This table is based on data from the metabolism of diphenhydramine, a structurally related first-generation antihistamine, and represents a likely, though not experimentally confirmed, pathway for this compound. nih.gov

The genetic variability in the expression of these CYP enzymes can lead to significant interindividual differences in the rate of metabolism of drugs like this compound. youtube.comnih.gov

Investigation of Compound Effects on Enzyme Activity in Biological Models

The interaction of this compound with metabolic enzymes is not unidirectional; the compound itself may also influence the activity of these enzymes. First-generation antihistamines have the potential to act as inhibitors or inducers of CYP450 enzymes, which can lead to drug-drug interactions when co-administered with other medications that are metabolized by the same enzymes. youtube.com

While specific studies detailing the effects of this compound on enzyme activity in biological models are scarce, general characteristics of first-generation antihistamines suggest potential interactions. For instance, if this compound or its metabolites bind to the active site of a CYP450 enzyme, they could competitively inhibit the metabolism of other substrates of that enzyme.

A hypothetical in vitro study using human liver microsomes could be designed to investigate these effects. Such a study would measure the activity of specific CYP450 isoforms in the presence of varying concentrations of this compound. The results could be presented as follows:

| CYP450 Isoform | This compound Concentration (µM) | % Inhibition of Enzyme Activity (Hypothetical) |

| CYP2D6 | 1 | 15% |

| 10 | 45% | |

| 50 | 85% | |

| CYP1A2 | 1 | 5% |

| 10 | 20% | |

| 50 | 50% | |

| CYP2C9 | 1 | 8% |

| 10 | 25% | |

| 50 | 55% | |

| CYP2C19 | 1 | 10% |

| 10 | 30% | |

| 50 | 60% |

This table presents hypothetical data to illustrate the potential inhibitory effects of this compound on CYP450 enzyme activity. Actual experimental data for this compound is not currently available.

Such an investigation would be crucial for understanding the potential for drug-drug interactions involving this compound. For example, co-administration with a drug that is also a substrate for CYP2D6 could lead to increased plasma concentrations of that drug, potentially leading to adverse effects. nih.gov The sedative effects of some antihistamines, for instance, might be potentiated by the co-administration of CYP2D6 inhibitors. nih.gov

Further research, including in vitro studies with human liver microsomes and recombinant CYP enzymes, is necessary to definitively characterize the enzymatic pathways of this compound derivatization and its specific effects on enzyme activity.

Q & A

Basic Research Questions

Q. What are the established analytical methods for identifying and quantifying Chlorothen in experimental samples?

- Methodological Answer : To ensure accuracy, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification . Validate methods via calibration curves using certified reference standards. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly H and C NMR, to resolve functional groups and stereochemistry . Always cross-reference results with peer-reviewed protocols from journals like the Beilstein Journal of Organic Chemistry to minimize bias .

Q. How can researchers design experiments to assess this compound’s stability under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer : Employ a factorial design to test multiple variables (pH: 3–9; temperature: 25–60°C). Monitor degradation kinetics using UV-Vis spectroscopy at this compound’s λmax. Use Arrhenius plots to predict shelf-life under accelerated conditions. Include control samples and replicate trials (n ≥ 3) to ensure statistical robustness . Document methodology in detail, including equipment specifications, to enable reproducibility .

Q. What are the primary challenges in synthesizing this compound, and how can they be mitigated?

- Methodological Answer : Common issues include low yield due to side reactions and purification difficulties. Optimize reaction conditions (e.g., solvent polarity, catalyst loading) via Design of Experiments (DoE) approaches. Use column chromatography with gradient elution for purification. Characterize intermediates via FTIR and elemental analysis to confirm reaction progression .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on this compound’s mechanism of action (e.g., conflicting enzyme inhibition results)?

- Methodological Answer : Conduct a systematic review following Cochrane guidelines to reduce bias . Compare experimental variables across studies (e.g., assay type, enzyme source, inhibitor concentration). Perform meta-analysis if datasets are compatible. Validate hypotheses via orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence-based assays) . Address confounding factors such as solvent effects or protein purity .

Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s systemic effects?

- Methodological Answer : Use bioinformatics pipelines (e.g., KEGG pathway enrichment, weighted gene co-expression networks) to identify overlapping pathways. Normalize data to account for batch effects and apply machine learning (e.g., random forests) to prioritize biomarkers. Validate findings with in vitro models (e.g., organoids) . Ensure transparency by depositing raw data in repositories like GEO or MetaboLights .

Q. How can researchers optimize this compound’s bioavailability while minimizing off-target toxicity in preclinical models?

- Methodological Answer : Use structure-activity relationship (SAR) studies to modify functional groups. Assess ADMET properties via in silico tools (e.g., SwissADME) and validate in in vitro models (Caco-2 for permeability, microsomal stability assays). Employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to refine dosing regimens. Cross-validate toxicity using zebrafish embryos and murine models .

Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Use Akaike Information Criterion (AIC) to compare model fits. For heteroscedastic data, apply weighted least squares. Report 95% confidence intervals and EC50/IC50 values with bootstrap validation .

Methodological Best Practices

- Literature Review : Systematically search PubMed, Scopus, and Web of Science using Boolean operators (e.g., "this compound AND (synthesis OR degradation)"). Exclude non-peer-reviewed sources (e.g., BenchChem) .

- Data Reproducibility : Archive raw spectra, chromatograms, and code in FAIR-aligned repositories .

- Ethical Compliance : Obtain institutional review for in vivo studies and adhere to ARRIVE guidelines for reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.